![molecular formula C16H21ClN2O5 B4013827 1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate](/img/structure/B4013827.png)
1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate
Description
Synthesis Analysis
While there is no direct synthesis route detailed for 1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate in the retrieved papers, similar compounds have been synthesized through methods that might be applicable. For instance, the synthesis of related piperazine derivatives often involves the reaction of piperazine with chloroacetyl chlorides or other activating agents, followed by complexation with oxalate or other counterions (Rivett & Wilshire, 1966). These methods can provide insights into possible synthetic routes for the compound of interest.
Molecular Structure Analysis
Molecular structure analysis of similar piperazine derivatives reveals significant insights into their conformation and electronic structure. For instance, X-ray diffraction and computational studies often reveal the presence of non-covalent interactions, conformational preferences, and solid-state architecture, which are crucial for understanding the molecular structure of such compounds. These analyses are foundational for predicting the behavior of 1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate in various environments (Essid et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often include nucleophilic substitutions, amidation, and coupling reactions. The presence of the chlorobenzoyl group in the compound suggests reactivity towards nucleophiles, potentially leading to a variety of chemical transformations. The oxalate moiety may also participate in complex formation or act as a leaving group under certain conditions. These reactions are crucial for the functionalization and further derivatization of the molecule (Manimekalai & Sivakumar, 2010).
Future Directions
properties
IUPAC Name |
(3-chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.C2H2O4/c1-11(2)16-6-8-17(9-7-16)14(18)12-4-3-5-13(15)10-12;3-1(4)2(5)6/h3-5,10-11H,6-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJJHNGPYCCXHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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